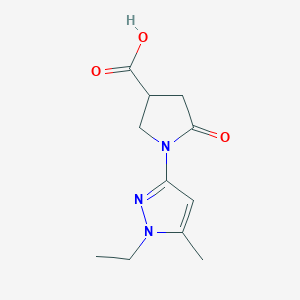

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

Functional Group Distribution and Connectivity

The compound’s structure can be dissected into three primary components:

- 1-Ethyl-5-methyl-1H-pyrazol-3-yl group : A pyrazole ring with ethyl and methyl substituents at positions 1 and 5, respectively. The nitrogen at position 1 is protonated, forming a 1H-pyrazole system.

- 5-Oxopyrrolidine ring : A five-membered lactam (pyrrolidin-2-one) ring containing a ketone group at position 5.

- 3-Carboxylic acid moiety : A carboxylic acid group attached to the pyrrolidine ring at position 3.

The connectivity between these units is achieved via a single bond between the pyrazole’s nitrogen (position 3) and the pyrrolidine’s nitrogen. This arrangement creates a bicyclic system with potential for hydrogen bonding and steric interactions.

Table 1: Key Structural Features

| Component | Position | Substituents | Functional Group |

|---|---|---|---|

| Pyrazole ring | 1 and 5 | Ethyl and methyl | Aromatic heterocycle |

| Pyrrolidine ring | 5 | Ketone (O) | Lactam |

| Carboxylic acid | 3 | None | Carboxylic acid |

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name, 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid , reflects the substituent positions and functional groups. Constitutional isomerism is minimal due to the fixed positions of substituents on the pyrazole and pyrrolidine rings. However, geometric isomerism is absent as the pyrazole ring is planar, and the pyrrolidine ring lacks double bonds.

Properties

IUPAC Name |

1-(1-ethyl-5-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-3-14-7(2)4-9(12-14)13-6-8(11(16)17)5-10(13)15/h4,8H,3,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWUUBWUAYZWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N2CC(CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586326 | |

| Record name | 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925199-99-1 | |

| Record name | 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Itaconic Acid Derivatives

The 5-oxopyrrolidine-3-carboxylic acid moiety is typically synthesized via cyclization of itaconic acid (methylenesuccinic acid) with primary amines. For example, reaction of N-(4-aminophenyl)acetamide with itaconic acid in refluxing aqueous HCl yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. This method leverages the dual reactivity of itaconic acid, where the α,β-unsaturated carbonyl undergoes Michael addition with amines, followed by intramolecular cyclization (Figure 1A).

Optimization Insights :

Esterification and Hydrazide Formation

The carboxylic acid group at position 3 of the pyrrolidinone is often esterified to enhance reactivity for subsequent couplings. Treatment with methanol and H₂SO₄ converts the acid to its methyl ester. Hydrazinolysis of the ester using hydrazine hydrate in refluxing propan-2-ol yields the hydrazide derivative, a critical intermediate for heterocycle formation.

Synthesis of the 1-Ethyl-5-Methyl-1H-Pyrazol-3-yl Substituent

Cyclocondensation of Hydrazides with Diketones

The pyrazole ring is synthesized via cyclocondensation of hydrazides with 1,3-diketones. For instance, hydrazide derivatives react with pentane-2,4-dione in propan-2-ol under acidic conditions (HCl or acetic acid) to form 3,5-dimethylpyrazoles. Introducing ethyl and methyl groups requires tailored diketones:

- Ethyl Group : Use of 3-oxopentane-2,4-dione as the diketone precursor.

- Methyl Group : 2,4-Pentanedione provides methyl substituents at position 5.

Reaction Conditions :

Functionalization of Pre-Formed Pyrazoles

Alternatively, pre-synthesized pyrazole amines, such as 1-ethyl-5-methyl-1H-pyrazol-4-amine (CAS 1001519-31-8), are coupled to the pyrrolidinone core. Activation of the carboxylic acid as an acid chloride (using SOCl₂ or oxalyl chloride) enables amide bond formation with the pyrazole amine.

Critical Note : Positional isomerism (3- vs. 4-substitution) necessitates regioselective coupling, achieved via steric directing groups or transition metal catalysis.

Coupling Strategies for Pyrrolidinone-Pyrazole Integration

Nucleophilic Aromatic Substitution

The carboxylic acid at position 3 of the pyrrolidinone undergoes nucleophilic substitution with pyrazole amines under Mitsunobu conditions (DIAD, PPh₃). This method is effective for electron-deficient pyrazoles but requires anhydrous conditions and inert atmosphere.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between boronic ester-functionalized pyrazoles and halogenated pyrrolidinones offers superior regiocontrol. For example, a 3-bromo-5-oxopyrrolidine-3-carboxylic acid derivative couples with 1-ethyl-5-methyl-1H-pyrazol-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃.

Yield Optimization :

- Catalyst Loading : 5 mol% Pd achieves >90% conversion.

- Solvent : DME/H₂O (3:1) at 80°C for 12 hours.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Molecular Ion : m/z 237.259 [M+H]⁺ (C₁₂H₁₇N₃O₃).

- Fragmentation : Loss of CO₂ (−44 Da) and subsequent cleavage of the ethyl group (−28 Da).

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 237.26 g/mol. Its structure features a pyrazole ring, which is known for contributing to biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid showed cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that promote tumor growth .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics in an era of increasing antibiotic resistance .

Anti-inflammatory Effects

Research has indicated that similar pyrazole compounds possess anti-inflammatory properties by modulating inflammatory pathways. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

The biological activity of 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid can be attributed to its ability to interact with various receptors and enzymes in the body:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain .

- Receptor Modulation : The pyrazole moiety is known to interact with neurotransmitter receptors, potentially influencing neurological conditions or pain management strategies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives and their distinguishing features:

Physicochemical Properties

- Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility, influenced by substituents. Methoxyethylpyrazole analogs (e.g., ) may have improved solubility compared to bromophenyl derivatives .

- Thermal Stability : Melting points for aryl-substituted derivatives range from 127–264°C (), whereas pyrazole-containing analogs (e.g., ) are often oils or low-melting solids, suggesting lower crystallinity.

Biological Activity

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity based on current research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a unique structure that combines a pyrazole ring with a pyrrolidine moiety. This structural configuration is believed to contribute to its biological properties.

Anticancer Activity

Recent studies have investigated the anticancer potential of derivatives related to 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid. The following findings summarize the anticancer activity:

- Cell Lines Tested : The compound was tested against A549 human lung adenocarcinoma cells, which are commonly used in cancer research.

- MTT Assay Results : In vitro studies demonstrated that derivatives exhibited varying degrees of cytotoxicity. For instance, certain derivatives reduced A549 cell viability significantly, with some showing over 60% reduction compared to untreated controls .

Table 1: Anticancer Activity Summary

| Compound ID | Cell Line | Viability (%) | Significance Level |

|---|---|---|---|

| Compound 1 | A549 | 63.4 | p < 0.05 |

| Compound 2 | A549 | 21.2 | p < 0.001 |

| Compound 3 | HSAEC-1 KT | 78–86 | Not significant |

Antimicrobial Activity

The antimicrobial properties of the compound were also evaluated against various multidrug-resistant bacterial strains:

- Pathogens Tested : The compound was screened against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : Results indicated that while some derivatives showed promising activity against certain pathogens, many exhibited MIC values greater than 128 µg/mL, indicating limited efficacy against Gram-negative bacteria .

Table 2: Antimicrobial Activity Summary

| Compound ID | Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | MRSA | 32 | Active |

| Compound B | E. coli | >128 | Not Active |

| Compound C | S. aureus | 64 | Moderate Activity |

Case Study 1: Anticancer Efficacy

In a study involving the treatment of A549 cells with various concentrations of the compound, researchers observed that higher concentrations led to increased cytotoxicity. This suggests that modifications in the chemical structure could enhance its anticancer properties further.

Case Study 2: Antimicrobial Resistance

A clinical evaluation highlighted the compound's potential in combating drug-resistant strains of bacteria. Although initial screenings showed limited activity, further structural modifications could lead to more effective derivatives against resistant pathogens.

Q & A

Q. What established synthetic routes are available for 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy: The compound’s pyrazole-pyrrolidine scaffold can be synthesized via cyclization or coupling reactions. For example:

- Optimization Tips:

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., ethyl/methyl groups on pyrazole at δ 1.18–1.48 ppm; carboxylic acid protons at δ 13.38 ppm) ().

- Mass Spectrometry: ESI-MS (m/z [M+1]) validates molecular weight (e.g., 450.2 for related analogs) ().

- Chromatography: HPLC with C18 columns (acetonitrile/water gradients) ensures purity >98% ().

II. Advanced Research Questions

Q. How can researchers address low yields during the cyclization step of the pyrrolidine ring?

Methodological Answer:

- Root Cause Analysis: Low yields may stem from competing side reactions (e.g., incomplete azide cyclization) or solvent polarity mismatches ().

- Solutions:

- Catalyst Screening: Test alternative catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to improve regioselectivity ().

- Solvent Optimization: Replace DMF with THF or DCM for better solubility of intermediates ().

- Temperature Control: Conduct reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition ().

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on derivatives of this compound?

Methodological Answer:

- Scaffold Modification:

- Biological Assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.